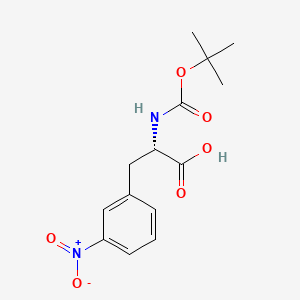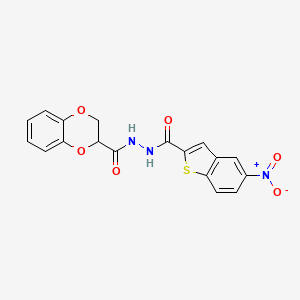
N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a benzothiophene core with a nitro group at the 5-position and a benzodioxine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps:
Formation of 5-nitro-1-benzothiophene-2-carbaldehyde: This can be achieved through nitration of benzothiophene followed by formylation.
Conversion to 5-nitro-1-benzothiophene-2-carbonyl chloride: The aldehyde is then converted to the corresponding acyl chloride using reagents like thionyl chloride.
Coupling with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: The acyl chloride is reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under basic conditions to yield the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The carbonyl group can engage in various coupling reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.
Coupling: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Major Products
Reduction: Amino derivatives of the benzothiophene core.
Substitution: Halogenated or sulfonated benzothiophene derivatives.
Coupling: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism by which N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and carbonyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- 5-Nitro-1-benzothiophene-2-carbaldehyde
- 5-Nitro-1-benzothiophene-2-carbonyl chloride
- N’-(5-Nitro-1-benzothiophene-2-carbonyl)thiophene-2-carbohydrazide
Uniqueness
N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the presence of both a benzothiophene core and a benzodioxine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties .
特性
IUPAC Name |
N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c22-17(14-9-26-12-3-1-2-4-13(12)27-14)19-20-18(23)16-8-10-7-11(21(24)25)5-6-15(10)28-16/h1-8,14H,9H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXBWQGTVEFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
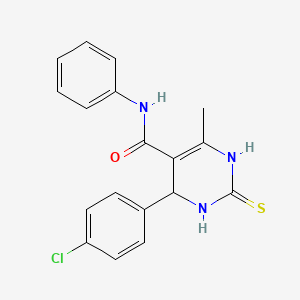
![4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2995828.png)
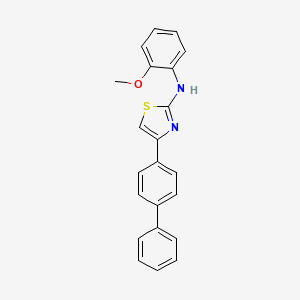
![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)
![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
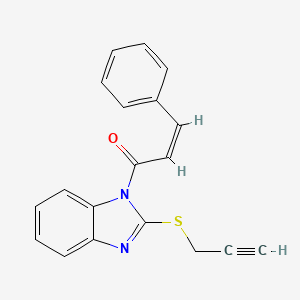

![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)
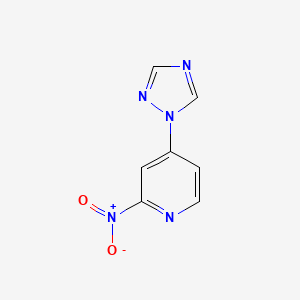
![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
![3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE](/img/structure/B2995848.png)
